molecular formula C13H19N3O4S B13305332 3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

Katalognummer: B13305332
Molekulargewicht: 313.37 g/mol
InChI-Schlüssel: IZMMRMSSKXRSKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzenesulfonyl chloride to introduce the nitro group, followed by the reaction with piperidine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,3-Dimethyl-1-(4-aminobenzenesulfonyl)piperidin-4-amine, while substitution reactions can introduce various functional groups to the piperidine ring.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H19N3O4S

Molekulargewicht

313.37 g/mol

IUPAC-Name

3,3-dimethyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C13H19N3O4S/c1-13(2)9-15(8-7-12(13)14)21(19,20)11-5-3-10(4-6-11)16(17)18/h3-6,12H,7-9,14H2,1-2H3

InChI-Schlüssel

IZMMRMSSKXRSKX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.